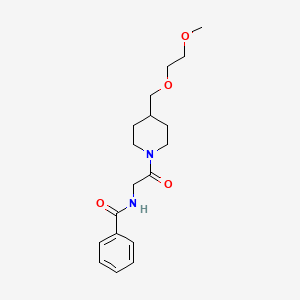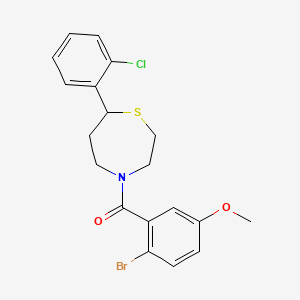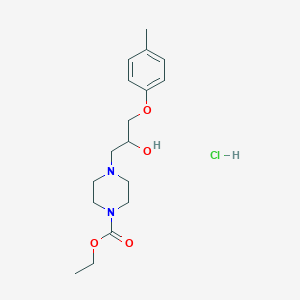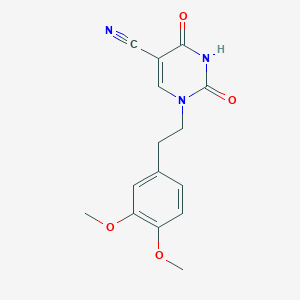
N-(2-(4-((2-methoxyethoxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(4-((2-methoxyethoxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide” is a complex organic molecule. It contains a benzamide group, a piperidine ring, and a methoxyethoxy group. Each of these groups has distinct chemical properties that could contribute to the overall behavior of the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a benzamide group, a piperidine ring (a six-membered ring containing one nitrogen atom), and a methoxyethoxy group attached to the piperidine ring . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the benzamide group might undergo reactions typical of amides, such as hydrolysis. The piperidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group and ether groups could influence its solubility in different solvents .Applications De Recherche Scientifique
Anti-Fibrotic Activity
This compound has shown promise in the field of anti-fibrosis research. Fibrosis is a pathological condition characterized by excessive deposition of extracellular matrix components, leading to organ dysfunction. In a study, derivatives of this compound exhibited significant anti-fibrotic activities, outperforming known anti-fibrotic drugs like Pirfenidone . They were effective in inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture medium, which are key markers of fibrosis.
Medicinal Chemistry
In medicinal chemistry, the compound serves as a building block for creating libraries of novel heterocyclic compounds with potential biological activities. The pyrimidine moiety, which is structurally related to this compound, is considered a privileged structure due to its wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-fibrotic properties .
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of novel heterocyclic compounds. Heterocyclic chemistry is crucial in the design of drugs as many pharmaceuticals contain at least one heterocycle. These compounds are central to the development of new therapeutic agents with improved efficacy and safety profiles .
Pharmacological Research
In pharmacological research, the compound’s derivatives can be employed to study various biological pathways and processes. For instance, they can be used to investigate the mechanisms of diseases at the molecular level, which is essential for the development of targeted therapies .
Drug Discovery
The compound is instrumental in drug discovery programs, especially in the early stages where a large number of potential drug candidates are synthesized and screened for biological activity. Its derivatives can be modified to enhance their pharmacokinetic and pharmacodynamic properties .
Chemical Biology
In chemical biology, the compound can be used to modulate biological systems in order to understand the underlying chemistry of biological processes. This can lead to the discovery of new biological pathways and targets for drug development .
Biochemical Assays
Derivatives of this compound can be utilized in biochemical assays to measure the activity of enzymes, receptors, and other proteins. These assays are fundamental in understanding the interaction between drugs and their targets .
Molecular Modeling
In molecular modeling, the compound can be used to create models of biological molecules, which helps in predicting how these molecules will interact with potential drugs. This is a critical step in rational drug design, where the goal is to develop drugs that bind selectively and effectively to their targets .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[4-(2-methoxyethoxymethyl)piperidin-1-yl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-23-11-12-24-14-15-7-9-20(10-8-15)17(21)13-19-18(22)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNSWTKAORNZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCN(CC1)C(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-((2-methoxyethoxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2859209.png)


![3-(4-fluorophenyl)-7,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2859213.png)

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2859216.png)


![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2859220.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2859223.png)


